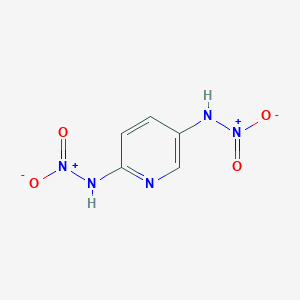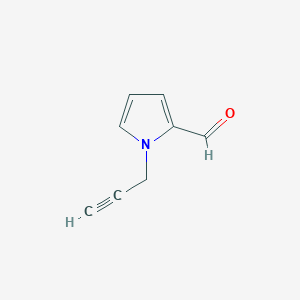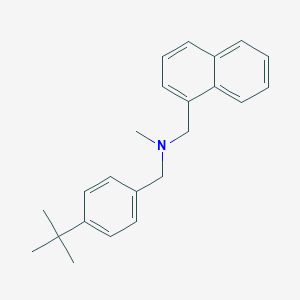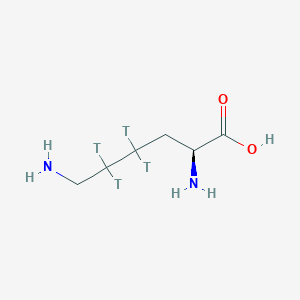
N-(5-Nitramidopyridin-2-yl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitramidopyridin-2-yl)nitramide, commonly known as NPDN, is a highly reactive compound that has been gaining attention in the field of chemical synthesis and scientific research. It is a member of the nitramide family, which is known for its explosive properties and has been extensively studied for its potential use as an energetic material. NPDN has been found to be a highly versatile compound that can be easily synthesized and used in a variety of applications, ranging from chemical synthesis to biomedical research.
Mechanism of Action
The mechanism of action of NPDN is based on its highly reactive nitramide group, which is capable of undergoing a variety of chemical reactions. It has been found to be a powerful oxidizing agent, capable of oxidizing a variety of organic compounds. It has also been found to be capable of undergoing nitration reactions, which can be used to introduce new functional groups into organic molecules.
Biochemical and Physiological Effects:
While NPDN has not been extensively studied for its biochemical and physiological effects, it is known to be a highly reactive compound that can potentially cause damage to living cells. It is therefore important to handle NPDN with care and to use appropriate safety precautions when working with this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of NPDN is its versatility and ease of synthesis. It can be easily synthesized using relatively simple reaction conditions and can be used in a variety of applications. However, one of the limitations of NPDN is its highly reactive nature, which can make it difficult to handle and store. It is also important to note that NPDN is an explosive compound and should be handled with extreme caution.
Future Directions
There are many potential future directions for research on NPDN. One promising area of research is in the development of new synthetic methods using NPDN as a powerful oxidizing agent. Another area of research is in the development of new materials using NPDN as a building block. Additionally, there is potential for NPDN to be used in biomedical research, although more studies are needed to determine its safety and efficacy in this context. Overall, NPDN is a highly versatile compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of NPDN is a relatively simple process that involves the reaction of 5-nitramidopyridine with nitric acid. The reaction is typically carried out in a solvent such as acetic acid or acetonitrile, and the resulting product is purified using a variety of techniques such as recrystallization or column chromatography. The yield of NPDN can vary depending on the reaction conditions and the purity of the starting materials, but typically ranges from 60-80%.
Scientific Research Applications
NPDN has been found to be a highly versatile compound that can be used in a variety of scientific research applications. One of the most promising areas of research is in the field of chemical synthesis, where NPDN can be used as a powerful oxidizing agent to facilitate the synthesis of complex organic compounds. It has also been used in the synthesis of new materials, such as metal-organic frameworks and porous polymers.
properties
CAS RN |
103769-76-2 |
|---|---|
Product Name |
N-(5-Nitramidopyridin-2-yl)nitramide |
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
N-(5-nitramidopyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8) |
InChI Key |
OSUTXBMBWIMQBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
synonyms |
3-Pyridinamine,1,6-dihydro-N-nitro-6-(nitroimino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)






![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
